N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
N,6-Dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural elements include:
- A 6-methyl substituent on the tetrahydrothienopyridine ring.
- A 3-carboxamide group at position 2.
- A benzamido moiety at position 2, substituted with a 2-methylpiperidin-1-yl sulfonyl group at the para position of the benzene ring.
This compound is synthesized via multi-step reactions, including sulfonylation of the benzamido precursor and coupling with the thienopyridine scaffold under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization is performed using ¹H NMR, IR, and mass spectrometry . Its exact mass is 490.1839, aligning with the molecular formula C₂₅H₃₁N₅O₄S₂ .
Properties
IUPAC Name |
N,6-dimethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-15-6-4-5-12-27(15)33(30,31)17-9-7-16(8-10-17)21(28)25-23-20(22(29)24-2)18-11-13-26(3)14-19(18)32-23/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHDNAUCYSMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the piperidine ring, and the attachment of the sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[2,3-c]pyridine-3-carboxamide core but differ in substituents at the 6-position and the sulfonamide-linked aromatic group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Morpholino sulfonyl derivatives () introduce a polar oxygen atom, which may improve solubility and pharmacokinetics .
6-Position Modifications :
- Isopropyl () and benzyl () substituents add steric bulk, which could influence target binding affinity or metabolic stability .
- The methyl group in the target compound offers a balance between steric hindrance and metabolic flexibility .
Pharmacological Activity: While the target compound lacks explicit bioactivity data, analogs like telacebec () demonstrate that carboxamide-thieno/imidazopyridine hybrids are viable scaffolds for antitubercular agents .
Synthetic Routes :
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?
The synthesis involves multi-step reactions starting with the thieno[2,3-c]pyridine core, followed by sulfonylbenzamido coupling and piperidine ring modifications. Key steps include:
- Core synthesis : Cyclocondensation of substituted thiophenes with malononitrile derivatives under acidic conditions .
- Sulfonylation : Use of 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl chloride in anhydrous dichloromethane with DMAP as a catalyst (yields >75% when heated to 40°C for 12 hours) .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with ≥95% purity .
Q. How is the compound’s structural integrity validated after synthesis?
A combination of NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (ESI-HRMS), and HPLC-UV is used:
- ¹H NMR : Confirm the presence of methyl groups (δ 1.2–1.5 ppm) and sulfonamide protons (δ 8.1–8.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 541.2345) with <2 ppm error .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry (if applicable) .
Advanced Research Questions
Q. How can researchers identify the compound’s primary biological targets and elucidate its mechanism of action?
- Target fishing : Use chemoproteomics (biotinylated probes) or SPR (surface plasmon resonance) to screen kinase/receptor libraries .
- Mechanistic studies : Conduct radioligand displacement assays (e.g., ¹²⁵I-CGRP competition binding for receptor antagonism, Ki < 1 nM ).
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .
Q. How can conflicting data on the compound’s activity across different assays be resolved?
- Assay standardization : Compare results under identical conditions (pH 7.4 buffer, 37°C).
- Metabolic stability : Test liver microsomes to rule out species-specific CYP450 metabolism (e.g., rhesus vs. rat plasma stability differences ).
- Solubility controls : Use DMSO stocks ≤0.1% to avoid aggregation artifacts .
Q. What strategies are effective for improving the compound’s selectivity against off-target receptors?
- SAR studies : Modify the piperidine sulfonyl group (e.g., 3,5-dimethyl substitution reduces off-target kinase binding by 40% ).
- Molecular docking : Perform MD simulations (AMBER/CHARMM) to optimize interactions with target binding pockets (e.g., CGRP receptor ).
- Fragment-based design : Replace the thienopyridine core with pyrazolo[3,4-d]pyrimidine to enhance selectivity .
Q. How can researchers assess the compound’s metabolic stability and pharmacokinetic profile?
- In vitro assays : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS (e.g., t₁/₂ = 2.5 hours, Cl₋int = 15 mL/min/kg ).
- In vivo PK : Administer orally to rodents (10 mg/kg) and measure plasma levels (Cₘₐₓ = 1.2 µM at 2 hours) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What crystallographic techniques are used to resolve the compound’s 3D structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
